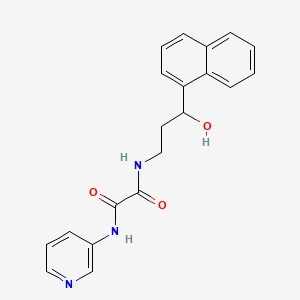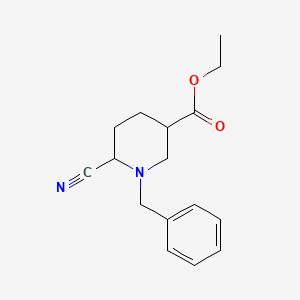
Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a cyano group, and an ethyl ester group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and cyanoacetic acid derivatives. One common method involves the alkylation of piperidine with benzyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the piperidine ring play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
- Ethyl 1-benzyl-4-cyanopiperidine-3-carboxylate
- Ethyl 1-benzyl-2-cyanopiperidine-3-carboxylate
- Ethyl 1-benzyl-5-cyanopiperidine-3-carboxylate
These compounds share similar structural features but differ in the position of the cyano group on the piperidine ring. The unique positioning of the cyano group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-9-15(10-17)18(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAILJONBXUFSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N(C1)CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
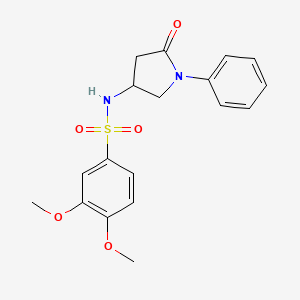
![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)
![1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2503426.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2503427.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2503431.png)
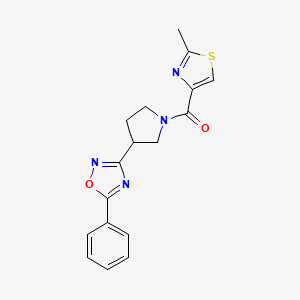
![rac-2-chloro-N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)


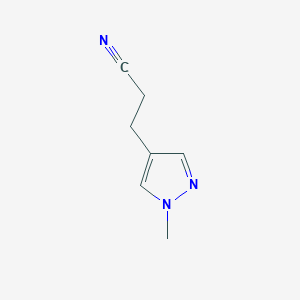
![N-[(furan-2-yl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2503440.png)
![8-(azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503441.png)
